6-(4-Fluorophenyl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Fluorophenyl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a fluorophenyl group, a quinoxalinylpiperidinyl moiety, and a pyridazinone core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoxaline Moiety: Starting from a suitable aromatic diamine and a diketone under acidic conditions.
Synthesis of the Piperidine Ring: Using a cyclization reaction involving appropriate precursors.
Coupling Reactions: The quinoxalinylpiperidine intermediate is then coupled with a fluorophenyl derivative.
Formation of the Pyridazinone Core: This step involves cyclization and functional group transformations to yield the final pyridazinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline moiety.
Reduction: Reduction reactions can be used to modify the quinoxaline or pyridazinone rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the fluorophenyl group or other aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural features.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
- 6-(4-Methylphenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one
Uniqueness
The presence of the fluorophenyl group in 6-(4-Fluorophenyl)-2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions compared to its analogs.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O/c25-19-7-5-18(6-8-19)20-9-10-24(31)30(28-20)16-17-11-13-29(14-12-17)23-15-26-21-3-1-2-4-22(21)27-23/h1-10,15,17H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASPVTKQYVKRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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